molecular formula C12H16N4S2 B2980174 Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate CAS No. 371216-23-8

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate

Cat. No.: B2980174
CAS No.: 371216-23-8
M. Wt: 280.41
InChI Key: VUVZVNVGPRDQSY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused bicyclic structure, which includes both imidazole and pyrimidine rings, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde and a thiol under acidic conditions . Another approach involves the use of iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkyne .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are favored due to their efficiency and ability to produce high yields of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of these methods .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms within the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S2/c1-3-15(4-2)12(17)18-9-10-8-16-7-5-6-13-11(16)14-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVZVNVGPRDQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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